
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride is a synthetic organic compound. It is derived from p-aminobenzoic acid, which is an organic molecule with two functional groups: carboxyl and amino. This compound is known for its applications in various fields including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride typically involves the esterification of p-aminobenzoic acid with 2-(butylamino)-2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The esterification process is followed by the addition of hydrochloric acid to form the hydrochloride salt of the ester.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions using automated reactors. The process is optimized for maximum efficiency and minimal waste. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled. The final product is purified using techniques such as crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of p-aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride involves its interaction with specific molecular targets. In the case of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking the generation and conduction of nerve impulses. This results in a temporary loss of sensation in the targeted area.
Comparaison Avec Des Composés Similaires
Similar Compounds
Procaine: Another ester of p-aminobenzoic acid, used as a local anesthetic.
Benzocaine: An ester of p-aminobenzoic acid, commonly used as a topical anesthetic.
Tetracaine: A more potent ester of p-aminobenzoic acid, used in ophthalmology and dentistry.
Uniqueness
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride is unique due to its specific ester group, which imparts distinct physicochemical properties and biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
69781-56-2 |
|---|---|
Formule moléculaire |
C15H25ClN2O2 |
Poids moléculaire |
300.82 g/mol |
Nom IUPAC |
[1-(4-aminobenzoyl)oxy-2-methylpropan-2-yl]-butylazanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-5-10-17-15(2,3)11-19-14(18)12-6-8-13(16)9-7-12;/h6-9,17H,4-5,10-11,16H2,1-3H3;1H |
Clé InChI |
VZYPAZBHOBUELK-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH2+]C(C)(C)COC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


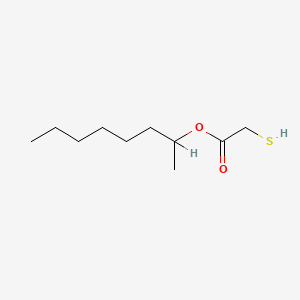
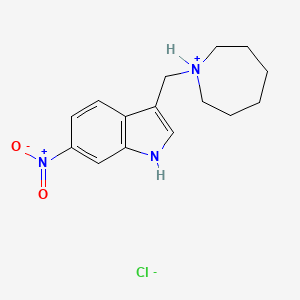
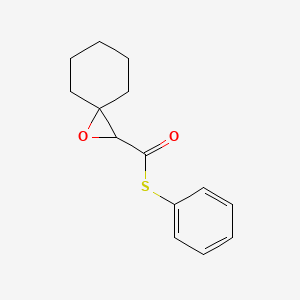
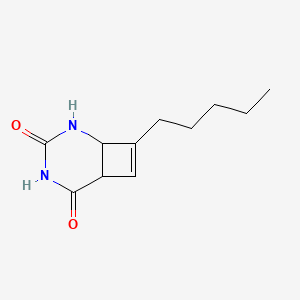
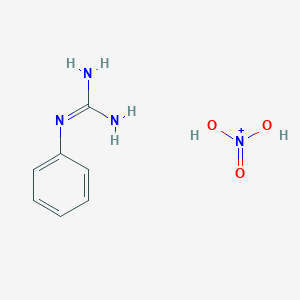

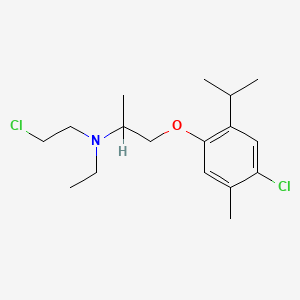
![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
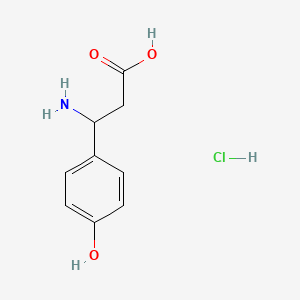
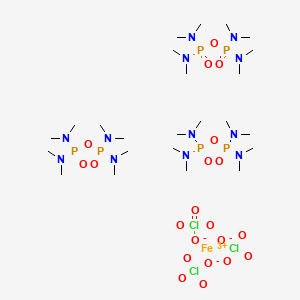

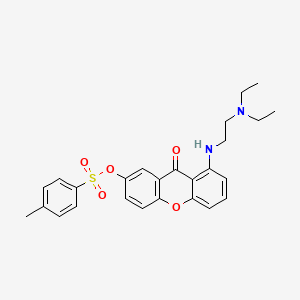
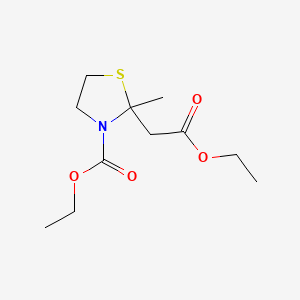
![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
